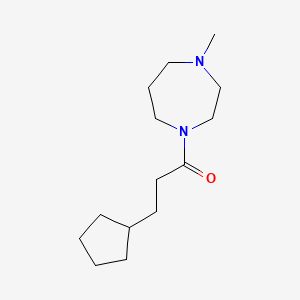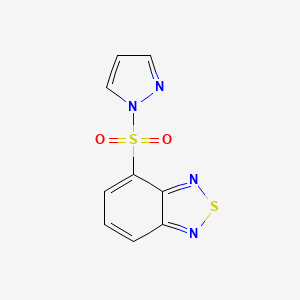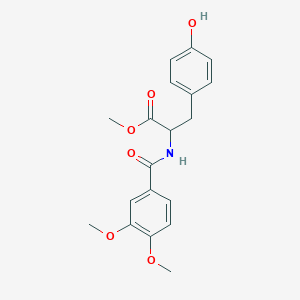
1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane, also known as CPMD, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound belongs to the class of diazepanes, which are a group of organic compounds that have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane is not fully understood, but it is believed to act on the GABA-A receptor, which is a type of neurotransmitter receptor that is involved in the regulation of anxiety and sleep. 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane is thought to enhance the activity of the GABA-A receptor, which leads to an increase in the inhibitory neurotransmitter activity in the brain, resulting in its anxiolytic and sedative effects.
Biochemical and physiological effects:
1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has been shown to have a number of biochemical and physiological effects. It has been shown to decrease locomotor activity in animal models, which is consistent with its sedative effects. 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has also been shown to decrease anxiety-like behavior in animal models, which is consistent with its anxiolytic effects. In addition, 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has been shown to have anticonvulsant properties, which may be due to its ability to enhance the activity of the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane in lab experiments is its high potency, which allows for the use of lower doses in animal models. However, one of the limitations of using 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane is its relatively short half-life, which may require frequent dosing in animal models. In addition, 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has been shown to have some toxicity in high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane. One area of research is the development of more selective GABA-A receptor modulators that can target specific subtypes of the receptor. Another area of research is the development of novel delivery methods for 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane, such as sustained-release formulations, that can improve its pharmacokinetic profile. Finally, 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane may have potential as a therapeutic agent for other neurological disorders, such as depression and schizophrenia, which warrants further investigation.
Métodos De Síntesis
The synthesis of 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane involves the reaction of 3-cyclopentylpropanoic acid with 4-methyl-1,4-diaminobutane in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane as a white solid with a melting point of 128-130°C.
Aplicaciones Científicas De Investigación
1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, which makes it a promising candidate for the treatment of anxiety disorders and insomnia. 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has also been studied for its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant properties.
Propiedades
IUPAC Name |
3-cyclopentyl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-15-9-4-10-16(12-11-15)14(17)8-7-13-5-2-3-6-13/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPGZPRGZPILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5310998.png)

![2-[(2S,5R)-2,5-dimethyl-1-piperazinyl]-4-(2,6-dimethyl-3-pyridinyl)pyrimidine dihydrochloride](/img/structure/B5311011.png)
![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5311017.png)
![rel-(1R,3S)-3-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5311023.png)
![2-butyl-5-imino-6-(4-isopropylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5311049.png)
![(3aR*,6S*,7R*,7aS*)-7-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2-methyl-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5311056.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5311063.png)
![4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5311068.png)

![5-{[1-(2,6-difluorobenzyl)-4-piperidinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5311095.png)

![2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5311107.png)
![N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5311126.png)